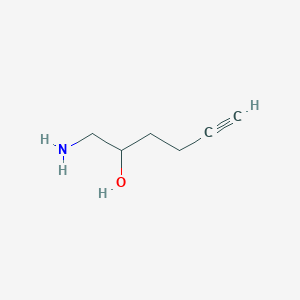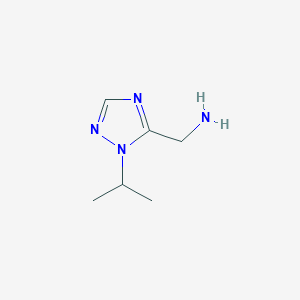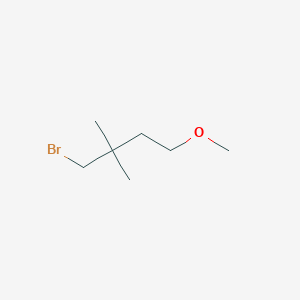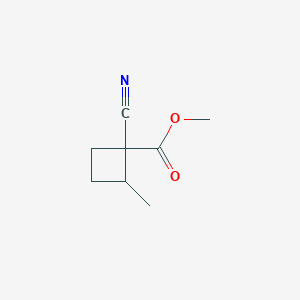
Methyl 1-cyano-2-methylcyclobutane-1-carboxylate
Übersicht
Beschreibung
“Methyl 1-cyano-2-methylcyclobutane-1-carboxylate” is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 1-cyano-2-methylcyclobutane-1-carboxylate” is represented by the InChI code: 1S/C8H11NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 1-cyano-2-methylcyclobutane-1-carboxylate” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen
Cyclobutene Electrocyclic Reactions
Methyl 3-formylcyclobutene-3-carboxylate, a related compound, has been utilized to explore the torquoselectivity in cyclobutene electrocyclic reactions. This research confirms theoretical predictions about the competition between ester and formyl groups during ring opening, leading to the formation of methyl (2H)-pyrane-5-carboxylate through electrocyclization (Niwayama & Houk, 1992).
Thorpe Cyclization
In a study exploring the synthesis of complex phenanthrene systems, methyl 10-cyanomethylphenanthrene-9-carboxylate underwent Thorpe cyclization. While the intended 5,6-dihydrocyclobuta[l]phenanthrene system was not obtained, an alternative cyclization pathway was identified, highlighting the versatility and challenges of working with such cyclobutane derivatives (Craig, Halton, & Officer, 1978).
Structural Chemistry
A study on Tetramethyl 1,4-dimethyl-13,14-dioxapentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene-5,6,11,12-tetracarboxylate detailed the cis-anti-cis stereochemistry within the cyclobutane ring. This research contributes to our understanding of the molecular structure and potential chemical reactivity of similar cyclobutane derivatives (Lough, Jack, & Tam, 2012).
Polymerization and Ring Opening
The anionic polymerization of methyl cyclobutene-1-carboxylate (a similar monomer) was explored, demonstrating the formation of polymers with 1,2-linked cyclobutane rings. This work provides insights into the potential for creating novel polymeric materials from cyclobutane-based monomers, offering unique thermal behaviors and applications (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).
[2+2] Cycloaddition Reactions
Research into [2+2] cycloaddition reactions facilitated by Lewis acids revealed the synthesis of methylenecyclobutane derivatives from 1-substituted-1-methylthio-1,2-propadienes. This study highlights the scope of cycloaddition reactions in constructing cyclobutane frameworks, offering pathways to novel compounds and further applications in material science and synthetic chemistry (Hayashi, Niihata, & Narasaka, 1990).
Safety and Hazards
The safety information available indicates that “Methyl 1-cyano-2-methylcyclobutane-1-carboxylate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
methyl 1-cyano-2-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIPOWRZFKBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



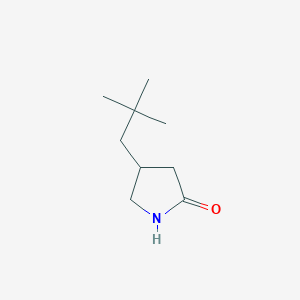
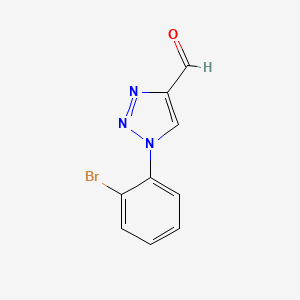
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)
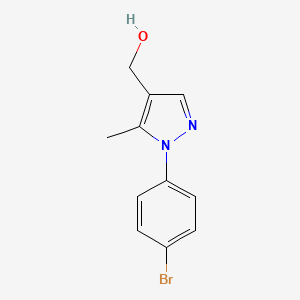
![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
